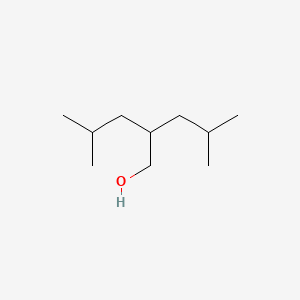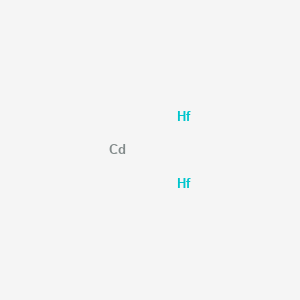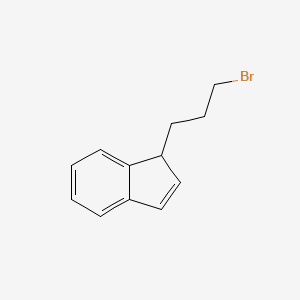![molecular formula C7H15NO3Si B14715480 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 17805-78-6](/img/structure/B14715480.png)
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a tricyclic organosilicon compound It is a derivative of silatrane, which is known for its unique structure and reactivity
Preparation Methods
The synthesis of 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane with methylating agents. One common method includes the reaction of silatrane HSi(OCH2CH2)3N with methyl iodide (CH3I) under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenating agents to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mercury (II) salts (HgX2) for substitution reactions, and standard oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of 1-substituted silatranes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with other molecules. Its tricyclic structure allows for unique interactions with molecular targets, facilitating various chemical reactions. The pathways involved include coordination with metal ions and interaction with organic substrates, leading to the formation of stable products .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane include:
1-Methylsilatrane: Similar in structure but lacks the additional methyl group.
Vinylsilatrane: Contains a vinyl group instead of a methyl group.
Methoxysilatrane: Contains a methoxy group instead of a methyl group .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.
Properties
CAS No. |
17805-78-6 |
|---|---|
Molecular Formula |
C7H15NO3Si |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H15NO3Si/c1-7-6-8-2-4-9-12(11-7)10-5-3-8/h7,12H,2-6H2,1H3 |
InChI Key |
XVFSIZFZIYXWNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CCO[SiH](O1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

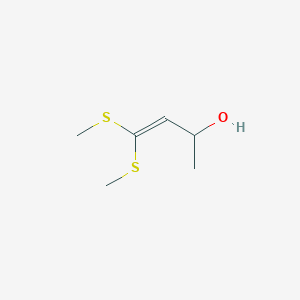


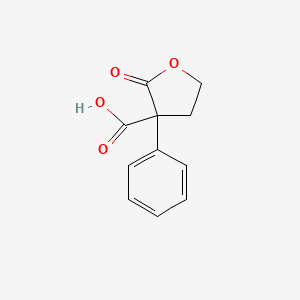
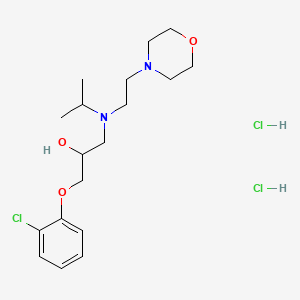
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
